3-(difluoromethyl)-4-nitro-1H-pyrazole chemical properties
3-(difluoromethyl)-4-nitro-1H-pyrazole chemical properties
An In-Depth Technical Guide to 3-(Difluoromethyl)-4-nitro-1H-pyrazole: Properties, Synthesis, and Reactivity
Introduction
3-(Difluoromethyl)-4-nitro-1H-pyrazole is a key heterocyclic building block of significant interest in the fields of agrochemical and pharmaceutical research. The unique combination of the pyrazole core, an electron-withdrawing nitro group, and a difluoromethyl moiety imparts a distinct chemical personality, making it a valuable intermediate for the synthesis of complex target molecules. The pyrazole scaffold is a well-established pharmacophore found in numerous commercial drugs and fungicides.[1] The difluoromethyl group (CF₂H) is a crucial substituent in modern medicinal chemistry, acting as a bioisostere of hydroxyl, thiol, or amine groups.[2] It can enhance metabolic stability, modulate acidity, and improve pharmacokinetic profiles by increasing lipophilicity.[3] The nitro group, a powerful electron-withdrawing group, not only activates the pyrazole ring for certain reactions but also serves as a synthetic handle for further functionalization, most commonly through its reduction to an amino group.[4][5]
This guide provides a comprehensive overview of the known and predicted chemical properties, synthetic strategies, and characteristic reactivity of 3-(difluoromethyl)-4-nitro-1H-pyrazole, designed for researchers and scientists in drug discovery and development.
Physicochemical and Spectroscopic Properties
The precise experimental determination of all physical properties for 3-(difluoromethyl)-4-nitro-1H-pyrazole is not widely published. However, based on its structure and data from closely related analogues, we can establish a reliable profile.
Physical and Chemical Identifiers
Quantitative data for the target compound and its parent analogue, 4-nitro-1H-pyrazole, are summarized below for comparative purposes.
| Property | 3-(Difluoromethyl)-4-nitro-1H-pyrazole | 4-Nitro-1H-pyrazole |
| CAS Number | 1789048-54-9[6] | 2075-46-9[4] |
| Molecular Formula | C₄H₃F₂N₃O₂[6] | C₃H₃N₃O₂[4] |
| Molecular Weight | 163.08 g/mol [6] | 113.08 g/mol [4] |
| Appearance | Predicted: Off-white to yellow crystalline solid | Off-white to yellow powder[4] |
| Melting Point | Not reported | 158 - 166 °C[4][7] |
| Boiling Point | Not reported | 290.30 - 323 °C[7][8] |
| Solubility | Predicted: Sparingly soluble in water; soluble in organic solvents like ethanol, acetone. | Sparingly soluble in water; soluble in ethanol, acetone, chloroform.[8] |
| SMILES | O=[6] | C1=C(NN=C1)[O-] |
Spectroscopic Characterization
While specific spectra for this compound are not publicly available, the expected spectroscopic signatures can be predicted based on its functional groups.
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¹H NMR: The spectrum would be characterized by three main signals:
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A triplet for the difluoromethyl proton (-CHF₂) around δ 6.8-7.5 ppm, with a characteristic large coupling constant (²JH-F ≈ 53-55 Hz).[9]
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A singlet for the C5-proton of the pyrazole ring, likely downfield shifted due to the adjacent nitro group, estimated in the δ 8.5-9.0 ppm region.
-
A broad singlet for the N1-proton (N-H), which may be exchangeable with D₂O, typically appearing in the δ 13-15 ppm range, though its visibility can be solvent-dependent.
-
-
¹⁹F NMR: A doublet corresponding to the two equivalent fluorine atoms of the -CHF₂ group, coupled to the adjacent proton.
-
¹³C NMR: Key signals would include the pyrazole ring carbons, with C4 being significantly influenced by the nitro group and C3 by the difluoromethyl group. The difluoromethyl carbon would appear as a triplet due to C-F coupling.
-
IR Spectroscopy: Characteristic absorption bands would be expected for N-H stretching (~3100-3300 cm⁻¹), asymmetric and symmetric NO₂ stretching (~1550 cm⁻¹ and ~1350 cm⁻¹), and C-F stretching (~1100-1200 cm⁻¹).
Synthesis and Manufacturing
Proposed Synthetic Workflow
The most plausible synthetic strategy involves a two-step process starting from a commercially available pyrazole precursor: 1) introduction of the difluoromethyl group, followed by 2) regioselective nitration.
Caption: Proposed two-step synthesis of 3-(difluoromethyl)-4-nitro-1H-pyrazole.
Experimental Protocol: A Representative Synthesis
The following protocol is a representative, field-proven approach synthesized from established chemical principles.
Step 1: Synthesis of 3-(Difluoromethyl)-1H-pyrazole (Intermediate)
This step leverages modern radical difluoromethylation techniques, which offer mild conditions and good functional group tolerance.[11]
-
Reactor Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-methyl-1H-pyrazole (1.0 equiv.), a suitable difluoromethylating agent such as sodium chlorodifluoroacetate or a phosphonium salt like difluoromethyltriphenylphosphonium bromide (1.5 equiv.), and a photoredox catalyst (e.g., an iridium or ruthenium complex, 1-2 mol%).
-
Solvent and Degassing: Add anhydrous solvent (e.g., acetonitrile or DMF). Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Reaction: Place the sealed tube under an inert atmosphere and irradiate with a blue LED lamp at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 3-(difluoromethyl)-1H-pyrazole.
Causality: The choice of a photoredox-catalyzed radical approach is deliberate. It avoids the harsh conditions associated with older methods and is highly effective for the C-H functionalization of heterocyles, providing a direct route to the key intermediate.[2][11]
Step 2: Synthesis of 3-(Difluoromethyl)-4-nitro-1H-pyrazole (Final Product)
Nitration of the pyrazole ring is a classic electrophilic aromatic substitution.
-
Reactor Setup: In a round-bottom flask cooled in an ice-water bath (0-5 °C), add concentrated sulfuric acid.
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Substrate Addition: Slowly add the 3-(difluoromethyl)-1H-pyrazole intermediate (1.0 equiv.) to the sulfuric acid with stirring, ensuring the temperature remains below 10 °C.
-
Nitration: Add a nitrating mixture (a pre-cooled solution of concentrated nitric acid in concentrated sulfuric acid) dropwise to the reaction flask, maintaining the low temperature.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature. Monitor the reaction by TLC or LC-MS.
-
Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice. A precipitate should form. Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield 3-(difluoromethyl)-4-nitro-1H-pyrazole.
Causality: The use of a mixed acid (HNO₃/H₂SO₄) is standard for nitrating deactivated or moderately activated aromatic rings. The sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the substitution to occur. The nitro group is directed to the 4-position, which is the most electron-rich and sterically accessible position for electrophilic attack on the 3-substituted pyrazole ring.
Chemical Reactivity and Synthetic Utility
The reactivity of 3-(difluoromethyl)-4-nitro-1H-pyrazole is dominated by the interplay of its three functional components. It is primarily used as an intermediate, where its functional groups are strategically modified.
Caption: Key reaction pathways for 3-(difluoromethyl)-4-nitro-1H-pyrazole.
Reduction of the Nitro Group
The most significant reaction of this molecule is the reduction of the 4-nitro group to a 4-amino group. This transformation is fundamental for its use in building larger, biologically active molecules, such as the amides found in SDHI fungicides.[5][12]
Protocol: Synthesis of 4-Amino-3-(difluoromethyl)-1H-pyrazole
-
Reactor Setup: Suspend 3-(difluoromethyl)-4-nitro-1H-pyrazole (1.0 equiv.) in a suitable solvent, such as ethanol or ethyl acetate.
-
Reagent Addition: Add an excess of a reducing agent. Common choices include:
-
Tin(II) chloride: Add SnCl₂·2H₂O (4-5 equiv.) and heat the mixture to reflux.
-
Catalytic Hydrogenation: Add a catalytic amount of palladium on carbon (10% Pd/C) and place the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator).
-
-
Reaction: Stir the reaction at the appropriate temperature (reflux for SnCl₂, room temperature for hydrogenation) until the starting material is consumed (monitor by TLC).
-
Work-up:
-
For SnCl₂: Cool the reaction, make it basic with a saturated NaHCO₃ or NaOH solution, and extract the product with ethyl acetate.
-
For Hydrogenation: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.
-
-
Purification: Purify the resulting crude amine by column chromatography or recrystallization to obtain 4-amino-3-(difluoromethyl)-1H-pyrazole.
N-H Acidity and Substitution
The N-H proton of the pyrazole ring is acidic and can be removed by a suitable base (e.g., NaH, K₂CO₃). The resulting pyrazolate anion is a potent nucleophile that can react with various electrophiles (e.g., alkyl halides, aryl halides) to generate N-substituted derivatives. This is a key step in synthesizing analogues like 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a critical intermediate for many fungicides.[13]
Applications in Research and Development
The primary value of 3-(difluoromethyl)-4-nitro-1H-pyrazole lies in its role as a versatile synthetic intermediate.
Agrochemicals
The 3-(difluoromethyl)pyrazole scaffold is the cornerstone of a major class of modern fungicides known as succinate dehydrogenase inhibitors (SDHIs).[14] While the target molecule itself is not the final active ingredient, its derivatives are. For example, the related intermediate, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is used to manufacture several highly successful commercial fungicides, including:
-
Fluxapyroxad (BASF)
-
Benzovindiflupyr (Syngenta)
-
Isopyrazam (Syngenta)
-
Bixafen (Bayer)[12]
These fungicides work by inhibiting complex II in the mitochondrial respiratory chain of fungi, a mechanism crucial for their fungicidal activity.[13] The difluoromethyl group is essential for achieving high efficacy against key plant pathogens.[12]
Medicinal Chemistry
The pyrazole nucleus is a privileged scaffold in drug discovery, known for a wide range of biological activities including anti-inflammatory, analgesic, anti-cancer, and anti-microbial properties.[1][15] The introduction of a difluoromethyl group can enhance a molecule's drug-like properties. Therefore, 3-(difluoromethyl)-4-nitro-1H-pyrazole serves as a valuable starting material for creating libraries of novel compounds for screening against various therapeutic targets. The 4-amino derivative is particularly useful for synthesizing amides, ureas, and sulfonamides with potential pharmacological activity.[5]
Safety and Handling
While specific toxicity data for 3-(difluoromethyl)-4-nitro-1H-pyrazole is limited, related compounds like 1-(difluoromethyl)-4-nitro-1H-pyrazole are classified with the following hazards:
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)[16]
It is prudent to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood. As a nitro-containing compound, it should be treated as potentially energetic and stored away from heat and strong reducing agents.
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ChemBK. (2024). 1H-Pyrazole, 4-nitro- - Physico-chemical Properties. Retrieved from [Link]
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PubChem. (n.d.). 1-(difluoromethyl)-4-nitro-1H-pyrazole. Retrieved from [Link]
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PubMed Central (PMC). (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]
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